2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
Overview
Description
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It is likely that the compound interacts with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities, suggesting that they may affect a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds have been found to be stable and effective under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrazole ring have been reported to show a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid typically involves the formation of the pyrazole ring followed by functionalization at specific positions. One common method involves the reaction of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid with an amine to introduce the amino group at the 5-position. This is followed by formylation to attach the formamido group and subsequent reaction with glycine to form the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form hydrogen derivatives.
Substitution: The bromo group can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-amino-3-bromo-1-methyl-1H-pyrazole
- 2-formamidoacetic acid
Uniqueness
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid is unique due to the combination of functional groups in its structure, which allows for diverse chemical reactivity and potential biological activity. The presence of both amino and formamido groups provides multiple sites for interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQHRBXXNTKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173076 | |
Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-49-5 | |
Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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